Ethinylestradiol-3-sulfate
Overview
Description
Ethinylestradiol-3-sulfate, also known as 17α-ethynylestradiol 3-sulfate, is an estrogen ester. It is specifically the C3 sulfuric acid (sulfate) ester of the synthetic estrogen ethinylestradiol. This compound is a major metabolite of ethinylestradiol and is known for its significant role in hormonal therapies and contraceptives .
Mechanism of Action
Target of Action
Ethinylestradiol-3-sulfate (EE-3-SO4) is a derivative of ethinylestradiol, a synthetic estrogen . The primary targets of EE-3-SO4 are the estrogen receptors in various tissues. By binding to these receptors, it influences the regulation of the menstrual cycle and is commonly used as a contraceptive .
Mode of Action
EE-3-SO4, like ethinylestradiol, decreases the secretion of luteinizing hormone, which in turn decreases endometrial vascularization. It also decreases the secretion of gonadotrophic hormone, thereby preventing ovulation . In a study, EE-3-SO4 was found to increase cardiac ejection fraction and vasodilation, increase mitochondrial respiratory complex activity in the myocardium, and increase cell survival pathways while decreasing cell death pathways .
Biochemical Pathways
The biochemical pathways affected by EE-3-SO4 are primarily those involved in the menstrual cycle and ovulation. By decreasing the secretion of luteinizing hormone and gonadotrophic hormone, EE-3-SO4 prevents the maturation and release of the ovum, thereby preventing pregnancy .
Result of Action
The primary result of EE-3-SO4 action is the prevention of ovulation, making it an effective component of contraceptive medications . In a study on a large animal model of combined traumatic brain injury and hemorrhagic shock, EE-3-SO4 was found to increase survival and promote more rapid cardiovascular recovery .
Biochemical Analysis
Biochemical Properties
Ethinylestradiol-3-sulfate is involved in several biochemical reactions. It interacts with enzymes such as steroid sulfatase, which can convert it back into ethinylestradiol. This conversion suggests that this compound may serve as a circulating reservoir for ethinylestradiol . Additionally, it binds to estrogen receptors, influencing various estrogen-mediated processes in the body .
Cellular Effects
This compound affects various cell types and cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to increase the survival and hemodynamic functioning in animal models of traumatic brain injury and hemorrhagic shock . This compound also affects the expression of liver proteins and other biomolecules involved in estrogenic activity .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to estrogen receptors, which are nuclear receptors that regulate gene expression. This binding leads to the activation or repression of target genes involved in various physiological processes . This compound can also be converted back to ethinylestradiol by steroid sulfatase, further influencing estrogenic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its conversion to ethinylestradiol by steroid sulfatase can influence its long-term effects on cellular function. Studies have shown that this compound can increase survival and promote cardiovascular recovery in animal models over a period of several hours .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses have been associated with increased survival and improved cardiovascular function in models of traumatic brain injury and hemorrhagic shock . Excessive doses may lead to adverse effects such as acidosis and neurotrauma .
Metabolic Pathways
This compound is involved in metabolic pathways that include its conversion back to ethinylestradiol by steroid sulfatase. This conversion allows it to serve as a reservoir for ethinylestradiol, influencing estrogenic activity in the body . The compound is also metabolized in the liver and excreted in bile and urine .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It binds to transporters such as organic anion transporters (OATs) and is distributed in the liver, kidneys, and other tissues . This distribution affects its localization and accumulation in different parts of the body .
Subcellular Localization
This compound is localized in various subcellular compartments, including the nucleus and cytoplasm. Its activity and function are influenced by its localization, with nuclear localization being crucial for its role in regulating gene expression . The compound may also undergo post-translational modifications that direct it to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethinylestradiol-3-sulfate typically involves the esterification of ethinylestradiol with sulfuric acid. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired sulfate ester.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Ethinylestradiol-3-sulfate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Ethinylestradiol-3-sulfate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of estrogenic activity and metabolism.
Biology: It is used in research on hormone regulation and endocrine disruption.
Medicine: It is used in the development of hormonal therapies and contraceptives.
Industry: It is used in the production of pharmaceuticals and as a reference standard in analytical chemistry
Comparison with Similar Compounds
Ethinylestradiol-3-sulfate is unique among estrogen esters due to its specific sulfate ester structure. Similar compounds include:
Ethinylestradiol: The parent compound, widely used in contraceptives.
Estradiol sulfate: Another estrogen ester with similar biological activity.
Estrone sulfate: A naturally occurring estrogen ester with a different metabolic profile.
This compound is distinguished by its higher stability and longer duration of action compared to other estrogen esters .
Properties
IUPAC Name |
[(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O5S/c1-3-20(21)11-9-18-17-6-4-13-12-14(25-26(22,23)24)5-7-15(13)16(17)8-10-19(18,20)2/h1,5,7,12,16-18,21H,4,6,8-11H2,2H3,(H,22,23,24)/t16-,17-,18+,19+,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGIWVFFGMPRLM-SLHNCBLASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80873219 | |
Record name | Ethinylestradiol-3-sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80873219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24560-70-1 | |
Record name | Ethynylestradiol 3-sulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24560-70-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethinyl estradiol sulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024560701 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethinylestradiol-3-sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80873219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYNYLESTRADIOL 3-SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67P0FM71OZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential benefits of Ethinylestradiol-3-sulfate in treating traumatic brain injury (TBI)?
A1: Research suggests that this compound (EE-3-SO4) may offer several benefits in treating TBI. In a rat model of TBI, EE-3-SO4 administration was shown to:
- Reduce intracranial pressure (ICP): EE-3-SO4 significantly lowered ICP compared to the control group [].
- Improve cerebral perfusion: The treatment increased cerebral perfusion pressure (CPP) and partial brain oxygen pressure (PbtO2) [].
- Decrease cerebral edema: EE-3-SO4 significantly reduced the size of cerebral edema compared to the control group [].
- Improve white matter integrity: Treatment with EE-3-SO4 was associated with increased fractional anisotropy in the white matter, suggesting improved structural integrity [].
- Enhance cerebral glycolysis: EE-3-SO4 treatment led to increased cerebral glycolysis, potentially indicating improved metabolic function in the injured brain [].
- Improve behavioral outcomes: Rats treated with EE-3-SO4 showed less anxiety-like behavior in an open field test compared to the control group, suggesting potential cognitive benefits [].
Q2: Why is this compound being explored as a potential treatment for trauma-hemorrhage?
A2: this compound (EE-3-SO4) is being investigated as a potential treatment for trauma-hemorrhage due to its observed protective effects in preclinical studies and the potential role of estrogens in trauma recovery.
- Preclinical evidence: Animal studies utilizing EE-3-SO4 have demonstrated significant survival benefits and improvements in cardiovascular function following trauma-hemorrhage [].
- Gender dimorphism: Retrospective clinical analyses have observed differences in mortality rates between genders following trauma-hemorrhage, suggesting a potential protective role of estrogens [].
- Multi-organ protection: Animal models of trauma-hemorrhage have shown that estrogens can offer protective effects to various organ systems, including the cardiovascular, pulmonary, hepatic, gastrointestinal, and immune systems [].
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